1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea
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Description
1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea is a useful research compound. Its molecular formula is C32H27ClN4O3 and its molecular weight is 551.04. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
1-Aryl-3-(2-chloroethyl) ureas have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells in vitro. Derivatives related to the specified chemical structure, such as methyl 4-[p-[3-(2-chloroethyl)ureido]-phenyl]butyrate, have shown cytotoxic activity comparable to known anticancer agents like chlorambucil, indicating potential applications in anticancer therapy (Gaudreault et al., 1988).
Pharmaceutical Formulation and Bioavailability Enhancement
Polymorphs and amorphous forms of closely related compounds have been investigated for their solubilization and bioavailability enhancement. Techniques such as solid dispersion and wet grinding have been applied to improve the dissolution and subsequent absorption of these poorly water-soluble compounds, showing enhanced bioavailability in in vivo studies (Yano et al., 1996). This research underlines the importance of physical form manipulation in pharmaceutical science, particularly for compounds with low water solubility.
Colloidal Dispersion Systems for Drug Delivery
The formation of colloidal particles from a solid dispersion system containing similar compounds has been studied, showing that such particles can significantly improve the stability and bioavailability of the drug. The colloidal particles remained stable over time and demonstrated good absorption upon oral administration to rats, highlighting their potential as a drug delivery system (Yano et al., 1996).
Nonlinear Optical (NLO) Applications
Derivatives of 1,5-benzodiazepin, closely related to the specified compound, have been designed and their optical properties investigated for potential use in nonlinear optical applications. Studies suggest that these compounds, with modifications such as the addition of different substituents, show promising NLO properties, which could be utilized in optical switching, optical modulation, and telecommunication fields (Shkir et al., 2022).
Properties
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27ClN4O3/c1-20-10-6-7-13-24(20)28(38)19-37-27-15-9-8-14-25(27)29(22-11-4-3-5-12-22)35-30(31(37)39)36-32(40)34-26-17-16-23(33)18-21(26)2/h3-18,30H,19H2,1-2H3,(H2,34,36,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUDYUAOAUXOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN2C3=CC=CC=C3C(=NC(C2=O)NC(=O)NC4=C(C=C(C=C4)Cl)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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